

# Commercial Sources and Availability of Ranolazine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ranolazine-d3 |           |
| Cat. No.:            | B129258       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for **Ranolazine-d3**. This deuterated analog of Ranolazine is an essential tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. This document outlines commercially available sources, presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of the parent compound's signaling pathway.

### **Commercial Availability and Specifications**

**Ranolazine-d3** is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key quantitative data to facilitate comparison and procurement.



| Supplier                          | Product<br>Number | Purity             | Isotopic<br>Enrichment                                          | Formulation     | CAS<br>Number               |
|-----------------------------------|-------------------|--------------------|-----------------------------------------------------------------|-----------------|-----------------------------|
| MedchemExp<br>ress                | HY-B0280S2        | 99.49%[1]          | Not explicitly stated, labeled as deuterium labeled Ranolazine. | Solid           | 1054624-77-<br>9[1]         |
| United States<br>Biological       | 020490            | Highly<br>Purified | Not explicitly stated, provided as C24H30D3N 3O4.               | White Solid     | 1054624-77-<br>9[2]         |
| Daicel<br>Pharma<br>Standards     | DCTI-A-013        | High Purity        | Isotope data provided in CoA.                                   | Off-white solid | Not specified               |
| LGC<br>Standards                  | TRC-<br>R122500   | Not specified      | Deuterium<br>labeled.                                           | Not specified   | 1054624-77-<br>9            |
| Clearsynth                        | CS-O-06919        | ≥ 90% by<br>HPLC   | Labeled<br>Ranolazine.                                          | Solid           | 1054624-77-<br>9            |
| Pharmaffiliate<br>s               | Not specified     | Not specified      | Labeled<br>analogue.                                            | Not specified   | 1054624-77-<br>9 (Freebase) |
| Alentris<br>Research<br>Pvt. Ltd. | Not specified     | Not specified      | Deuterium<br>labeled.                                           | Not specified   | 1054624-77-<br>9            |

## Synthesis of Ranolazine-d3

The synthesis of **Ranolazine-d3** mirrors the established synthetic routes for unlabeled Ranolazine, with the key difference being the introduction of the deuterium label via a deuterated precursor. The most common approach involves the use of 2-methoxy-d3-phenol.

Reaction Scheme:



The synthesis can be logically structured in the following key steps:

- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: This intermediate is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride.
- Preparation of 1-(Piperazin-1-yl)ethan-1-one: This intermediate is formed by the reaction of piperazine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- Preparation of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane: This key deuterated intermediate is synthesized from 2-methoxy-d3-phenol and epichlorohydrin.
- Final Condensation: **Ranolazine-d3** is synthesized by the condensation of 1-(piperazin-1-yl)ethan-1-one with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane.

A detailed experimental protocol, based on analogous syntheses of unlabeled Ranolazine, is provided below.

### **Experimental Protocol: Synthesis of Ranolazine-d3**

#### Materials:

- 2,6-Dimethylaniline
- Chloroacetyl chloride
- Triethylamine
- Ethanol
- Piperazine
- 2-methoxy-d3-phenol
- Epichlorohydrin
- Sodium hydroxide
- Toluene



- Methanol
- Hydrochloric acid
- · Ethyl acetate
- Sodium sulfate

#### Procedure:

- Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide:
  - Dissolve 2,6-dimethylaniline in a suitable solvent such as ethyl acetate.
  - Add triethylamine as a base.
  - Cool the mixture in an ice bath.
  - Slowly add chloroacetyl chloride dropwise while maintaining the temperature.
  - Stir the reaction mixture for several hours.
  - Isolate the product by filtration and wash with water. Dry the product.
- Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide:
  - Reflux the 2-chloro-N-(2,6-dimethylphenyl)acetamide with an excess of piperazine in ethanol for several hours.
  - Cool the reaction mixture and remove the piperazine dihydrochloride by filtration.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the product by recrystallization or column chromatography.
- Synthesis of 1-(2-(Methoxy-d3)phenoxy)-2,3-epoxypropane:
  - React 2-methoxy-d3-phenol with an excess of epichlorohydrin in the presence of a base like sodium hydroxide.



- A phase transfer catalyst may be used to facilitate the reaction.
- The reaction is typically carried out in a biphasic system of toluene and water.
- After the reaction is complete, separate the organic layer, wash with water, and dry over sodium sulfate.
- Remove the solvent under reduced pressure to obtain the deuterated epoxide intermediate.

### Synthesis of Ranolazine-d3:

- React N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 1-(2-(methoxy-d3)phenoxy)-2,3-epoxypropane in a suitable solvent such as a mixture of methanol and toluene.
- Heat the reaction mixture at reflux for several hours.
- After completion of the reaction, cool the mixture and isolate the crude Ranolazine-d3.
- Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
- The final product can be converted to a pharmaceutically acceptable salt, such as the dihydrochloride salt, by treatment with hydrochloric acid in methanol.

### **Analytical Methods for Ranolazine-d3**

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of Ranolazine and its deuterated analogs in biological matrices.

## Experimental Protocol: HPLC-UV Analysis of Ranolazine-d3

This protocol provides a general framework for the analysis of **Ranolazine-d3**. Method optimization will be required for specific applications.



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 35:65 v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 272 nm.
- Injection Volume: 10-20 μL.
- Sample Preparation:
  - For bulk material, dissolve an accurately weighed amount of Ranolazine-d3 in the mobile phase to achieve a known concentration.
  - For biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required. The supernatant can then be injected into the HPLC system.

## Experimental Protocol: LC-MS/MS Bioanalysis of Ranolazine-d3

LC-MS/MS offers high sensitivity and selectivity for quantifying **Ranolazine-d3** in complex biological matrices.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column (e.g., C18 or cyano column).
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.



- · Mass Spectrometry Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Ranolazine: m/z 428.2 -> 279.5[4]
    - Ranolazine-d3: The precursor ion will be shifted by +3 Da (m/z 431.2). The product ion may or may not be shifted depending on the fragmentation pattern. The exact transition should be determined by direct infusion of the Ranolazine-d3 standard.
- Sample Preparation:
  - Protein precipitation with methanol or acetonitrile is a common and effective method for plasma samples.[5]
  - Liquid-liquid extraction can also be employed for sample clean-up.
  - An internal standard (e.g., a stable isotope-labeled analog of a different mass or a structurally similar compound) should be used for accurate quantification.

### **Signaling Pathway of Ranolazine**

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late sodium current (INa) in cardiomyocytes.[6] This action leads to a reduction in intracellular sodium and subsequently calcium overload, which is a key contributor to myocardial ischemia. The following diagram illustrates the proposed signaling pathway.





Click to download full resolution via product page

Caption: Proposed signaling pathway of Ranolazine in cardiomyocytes.

## **Experimental Workflow for Bioanalysis**

The following diagram outlines a typical workflow for the quantitative analysis of **Ranolazine-d3** in a biological matrix using LC-MS/MS.





Click to download full resolution via product page

Caption: A typical bioanalytical workflow for Ranolazine-d3 quantification.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine | C24H33N3O4 | CID 56959 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- To cite this document: BenchChem. [Commercial Sources and Availability of Ranolazine-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129258#commercial-sources-and-availability-of-ranolazine-d3]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com